Monomethyl Kolavate (CAS No. 24513-41-5): A Technical Guide for Researchers
Monomethyl Kolavate (CAS No. 24513-41-5): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Monomethyl kolavate (CAS No. 24513-41-5), a labdane diterpenoid with significant potential in drug discovery. This document consolidates available data on its chemical properties, biological activity, and mechanism of action, with a focus on its role as an inhibitor of Trypanosoma brucei glyceraldehyde-3-phosphate dehydrogenase (TbGAPDH).
Chemical and Physical Properties
Monomethyl kolavate is a natural product identified in Prioria balsamifera.[1] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 24513-41-5 | [1] |
| Molecular Formula | C₂₁H₃₂O₄ | [1] |
| Molecular Weight | 348.5 g/mol | [1] |
| IUPAC Name | (4aR,5S,6R,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid | [1] |
| Synonyms | Momethyl kolavate, (-)-5,9-Dimethyl-17,19-dinor-8betaH-labda-3,13-diene-15,18-dioic acid 15-methyl ester | |
| Class | Diterpenoid | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
Biological Activity and Mechanism of Action
The primary reported biological activity of Monomethyl kolavate is its potent inhibition of Trypanosoma brucei glyceraldehyde-3-phosphate dehydrogenase (TbGAPDH), a key enzyme in the glycolytic pathway of the parasite responsible for African trypanosomiasis (sleeping sickness).
Inhibition of Trypanosoma brucei Glyceraldehyde-3-Phosphate Dehydrogenase (TbGAPDH)
Monomethyl kolavate has been identified as a powerful inhibitor of TbGAPDH.[2][3] The reported inhibitory concentrations are presented in the table below. The discrepancy in the IC₅₀ values may be attributable to variations in experimental conditions between different studies.
| Parameter | Value | Reference |
| IC₅₀ | 12 µM | [2][3] |
| IC₅₀ | 2 µM | [4] |
The inhibition of TbGAPDH disrupts the energy metabolism of Trypanosoma brucei, leading to a cytotoxic effect on the parasite. This targeted action makes Monomethyl kolavate a promising candidate for the development of novel anti-trypanosomal drugs.
General Biological Activities of Labdane Diterpenoids
While specific studies on other biological activities of Monomethyl kolavate are limited, the broader class of labdane diterpenoids is known to exhibit a wide range of pharmacological effects. These include:
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Antibacterial and Antifungal Activity : Many labdane diterpenoids have demonstrated inhibitory effects against various strains of bacteria and fungi.
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Anti-inflammatory Effects : This class of compounds has been reported to modulate inflammatory pathways.
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Cytotoxic and Antitumor Activity : Several labdane diterpenoids have shown promise as anticancer agents.
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Antiprotozoal Activity : The activity of Monomethyl kolavate against Trypanosoma brucei is consistent with the known antiprotozoal effects of other labdane diterpenoids.
Further research is warranted to explore the full spectrum of Monomethyl kolavate's biological activities.
Experimental Protocols
The following is a generalized methodology for the key experiments cited in the literature for determining the inhibitory activity of Monomethyl kolavate against TbGAPDH.
Recombinant Expression and Purification of TbGAPDH
The experimental workflow for obtaining purified TbGAPDH for use in inhibition assays is outlined below.
TbGAPDH Inhibition Assay
The inhibitory effect of Monomethyl kolavate on TbGAPDH activity is typically determined using a spectrophotometric assay.
Signaling Pathway Interactions
The direct molecular target of Monomethyl kolavate is the glycolytic enzyme TbGAPDH. Inhibition of this enzyme leads to the disruption of ATP production in Trypanosoma brucei. While this represents a direct cytotoxic mechanism, further research is needed to elucidate any downstream effects on other signaling pathways within the parasite.
Based on the known function of GAPDH, a simplified logical diagram of the consequence of its inhibition is presented below.
